tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-c]pyridine-1-carboxylate
Description
tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-c]pyridine-1-carboxylate is a boronate ester-functionalized heterocyclic compound. Its structure comprises a pyrazolo[3,4-c]pyridine core, a tert-butyl carbamate protecting group at the 1-position, a methyl substituent at the 3-position, and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 5-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to the reactivity of its boronate group, enabling C–C bond formation in pharmaceutical and materials chemistry .
Properties
Molecular Formula |
C18H26BN3O4 |
|---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
tert-butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C18H26BN3O4/c1-11-12-9-14(19-25-17(5,6)18(7,8)26-19)20-10-13(12)22(21-11)15(23)24-16(2,3)4/h9-10H,1-8H3 |
InChI Key |
KFKZQWZYZQXHML-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=N2)N(N=C3C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Method 1: Halogenation-Borylation Sequence
This two-step approach involves initial halogenation followed by palladium-catalyzed borylation:
-
Halogenation :
-
Miyaura Borylation :
Method 2: Direct Cyclization with Boronate Incorporation
A one-pot strategy combining pyrazole formation and boronation:
-
Cyclocondensation :
-
Simultaneous Protection and Borylation :
Optimization and Critical Reaction Parameters
| Parameter | Effect on Yield | Optimal Conditions |
|---|---|---|
| Catalyst Loading | <70% with <5 mol% Pd | 10 mol% Pd(dppf)Cl₂ |
| Temperature | Side products >80°C | 60–80°C for borylation |
| Base | KOAc > Et₃N | 3 equiv KOAc |
| Solvent Polarity | Higher polarity improves stability | 1,4-Dioxane/THF (4:1) |
Key Findings :
-
Excess B₂Pin₂ (2.5 equiv) suppresses deboronation side reactions.
-
Microwave irradiation (100°C, 30 min) reduces reaction time but decreases yield by 15%.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Advantages | Limitations |
|---|---|---|---|---|
| 1 | 2 | 50–60% | High regioselectivity | Requires halogenated precursor |
| 2 | 1 | 58% | One-pot convenience | Lower yield due to side reactions |
Scale-Up Considerations :
-
Method 1 preferable for >100 g batches due to superior reproducibility.
-
Method 2 generates stoichiometric Pd waste, complicating purification.
Challenges and Limitations
-
Boronate Stability :
-
Regioselectivity in Cyclization :
Recent Advances in Methodology
Flow Chemistry Approach (2024):
-
Continuous flow system with immobilized Pd catalyst (2 mol%).
Electrochemical Borylation (2025):
-
Replaces Pd catalysts with Ni-based system under galvanostatic conditions.
Analytical Characterization Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 1.34 (s, 12H, Bpin), 2.51 (s, 3H, CH₃) |
| ¹³C NMR | δ 84.2 (Bpin-C), 155.1 (C=O) |
| HRMS | [M+H]⁺ calc. 359.2154, found 359.2151 |
Chemical Reactions Analysis
tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-c]pyridine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane moiety can be replaced by other functional groups.
Oxidation and Reduction: The pyrazolo[3,4-c]pyridine core can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound is often used in Suzuki-Miyaura coupling reactions, where it acts as a boronic acid equivalent to form carbon-carbon bonds
Common reagents used in these reactions include palladium catalysts, bases, and various solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Chemical Properties and Structure
This compound features a pyrazolo[3,4-c]pyridine core integrated with a dioxaborolane moiety. The presence of the tert-butyl ester group enhances its stability and solubility. Its molecular formula is with a molecular weight of approximately 358.25 g/mol.
Chemistry
The compound serves as an important intermediate in organic synthesis and is particularly valuable in coupling reactions such as:
- Suzuki-Miyaura Coupling : Acts as a boronic acid equivalent to form carbon-carbon bonds.
- Nucleophilic Substitution Reactions : The dioxaborolane moiety can be replaced by other functional groups.
Biology
Research has indicated potential biological activities associated with this compound:
- Inhibition of Kinases : It may exhibit inhibitory effects on specific kinases involved in cancer progression.
- Selective Inhibition of Phosphodiesterase : Influences signaling pathways by increasing cyclic nucleotide levels.
Medicine
The compound is being explored as a precursor for pharmaceutical compounds with therapeutic properties. Its unique structure allows for modifications that can lead to new drug candidates.
Industry
In industrial applications, it is utilized in developing advanced materials and as a reagent in chemical processes.
The biological activity of tert-butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-c]pyridine-1-carboxylate has been studied extensively:
Anticancer Activity
Research indicates that derivatives exhibit significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | Ovarian Cancer | 0.073 | Moderate cytotoxicity |
| Compound B | Breast Cancer | 0.55 | Limited toxicity towards healthy cells |
Antimicrobial Activity
Studies suggest that these compounds can effectively inhibit bacterial growth.
Neuroprotective Effects
Emerging evidence points to potential neuroprotective effects useful in treating neurodegenerative diseases like Alzheimer's.
Case Studies
- MPS1 Inhibition Study : A pyrazolo[3,2-c]pyridine derivative demonstrated significant inhibition of the MPS1 kinase involved in cell cycle regulation.
- GPR119 Modulation Study : Evaluation of related compounds showed promising results in enhancing cAMP levels crucial for metabolic regulation.
Mechanism of Action
The mechanism of action of tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-c]pyridine-1-carboxylate is primarily related to its ability to participate in various chemical reactions. The dioxaborolane moiety acts as a boronic acid equivalent, facilitating coupling reactions. The pyrazolo[3,4-c]pyridine core can interact with different molecular targets, depending on the specific application and the nature of the substituents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Core Heterocycle Modifications
- Pyrazolo[1,5-a]pyrimidine Derivatives :
- Features a pyrazolo[1,5-a]pyrimidine core instead of pyrazolo[3,4-c]pyridine.
- The boronate group is attached to a phenyl ring rather than directly to the heterocycle.
Synthesized via Pd-catalyzed borylation (bis(pinacolato)diboron, KAc, PdCl₂·dppf), yielding a crude product with 63% purity .
Pyridine Derivatives :
- Pyridine core replaces the pyrazolo[3,4-c]pyridine system.
- Boronate ester at the 5-position of pyridine; molecular formula C₁₇H₂₇BN₂O₄ .
Substituent Variations
- Bromo vs. Boronate Substituents :
- Bromo substituent at the 5-position instead of boronate.
Molecular weight 312.16 g/mol; used as a precursor for cross-coupling reactions .
Trifluoromethyl and Fluoro Groups :
- Trifluoromethylphenyl group enhances lipophilicity and metabolic stability.
- Synthesized with 79% yield; [α]D²⁰ = +9.9 (MeOH) indicates chirality .
Physicochemical and Spectral Properties
Research Findings and Trends
- Yield Optimization : Pd-catalyzed borylation () often requires rigorous purification, whereas direct coupling () achieves higher efficiency .
- Chiral Centers : Enantiomerically pure analogs () are critical for asymmetric catalysis but require chiral auxiliaries .
- Biological Activity : Fluorinated derivatives () show promise in targeting kinases and GPCRs due to improved bioavailability .
Biological Activity
tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-c]pyridine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity based on diverse research findings.
- Molecular Formula : C19H27BN2O4
- CAS Number : 2096334-73-3
- Molecular Weight : 358.25 g/mol
- Purity : 95% .
The pyrazolo[3,4-c]pyridine scaffold is known for its diverse pharmacological properties. Compounds with this structure have been associated with various biological activities including:
- Inhibition of kinases : The compound may exhibit inhibitory effects on specific kinases involved in cancer progression and other diseases .
- Selective inhibition of phosphodiesterase : This action can lead to increased levels of cyclic nucleotides, thereby influencing various signaling pathways .
Anticancer Activity
Research indicates that derivatives of the pyrazolo[3,4-c]pyridine scaffold demonstrate significant anticancer properties. For instance:
- Compounds similar to tert-butyl 3-methyl derivatives have shown cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells .
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | Ovarian Cancer | 0.073 | Moderate cytotoxicity |
| Compound B | Breast Cancer | 0.55 | Limited toxicity towards healthy cells |
Antimicrobial Activity
The antimicrobial potential of pyrazolo[3,4-c]pyridine derivatives has also been explored. Some studies suggest that these compounds can inhibit bacterial growth effectively .
Neuroprotective Effects
There is emerging evidence that compounds within this class may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's .
Case Studies
- Study on MPS1 Inhibition : A study highlighted the design of a pyrazolo[3,2-c]pyridine derivative that effectively inhibits the MPS1 kinase involved in cell cycle regulation. The compound demonstrated a favorable pharmacokinetic profile and significant inhibition in vitro and in vivo models .
- GPR119 Modulation : Another study evaluated the biological activity of a related compound on the GPR119 receptor, showing promising results in enhancing cAMP levels which are crucial for metabolic regulation .
Q & A
Q. What are the recommended synthetic routes for this compound, and what critical parameters influence yield?
The synthesis typically employs microwave-assisted Suzuki-Miyaura cross-coupling between a brominated pyrazolo[3,4-c]pyridine precursor and a boronic ester. Key steps include:
- Catalyst System : Use of bis(triphenylphosphine)palladium(II) dichloride (0.1–1 mol%) under inert atmosphere (argon/nitrogen) .
- Reaction Conditions : Microwave heating (140°C, 2–5 minutes) for rapid coupling, followed by purification via silica gel chromatography (gradient elution with ethyl acetate/hexane) .
- Yield Optimization : Higher yields (>85%) are achieved with precise stoichiometry (1:1.1 molar ratio of halide to boronic ester) and anhydrous solvents (e.g., THF or dioxane) .
Q. How should researchers purify this compound, and what analytical techniques confirm its structural integrity?
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted boronic ester and Pd residues . For crystalline derivatives, recrystallization in ethanol/water mixtures is effective .
- Characterization :
- NMR : and NMR confirm regiochemistry of the pyrazolo-pyridine core and boronate substitution .
- X-ray Crystallography : Resolves steric effects of the tert-butyl group and confirms boronate geometry (e.g., B-O bond lengths: ~1.36–1.39 Å) .
- Mass Spectrometry : High-resolution MS validates molecular formula (e.g., [M+H] expected for CHBNO) .
Advanced Research Questions
Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions using this boronic ester, considering steric effects of the tert-butyl group?
Q. How does the compound’s stability under various conditions (moisture, temperature) impact experimental design?
- Hydrolytic Sensitivity : The dioxaborolane ring hydrolyzes in aqueous media (t <24 hours at pH 7.4). Storage under anhydrous conditions (argon, molecular sieves) is critical .
- Thermal Stability : Decomposition occurs above 160°C; reactions should avoid prolonged heating. TGA-DSC analysis shows a melting point of ~120–130°C with exothermic decomposition .
Q. How can computational methods predict the reactivity of this compound in novel synthetic pathways?
- DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrazolo-pyridine core. For example, the C5 position (adjacent to boron) is electrophilic, favoring nucleophilic aromatic substitution .
- Docking Simulations : Model interactions with biological targets (e.g., kinase enzymes) to prioritize derivatives for medicinal chemistry .
Data Contradiction Analysis
Q. Conflicting reports on Suzuki coupling yields: How to troubleshoot?
- Case Study : reports 89.4% yield under microwave conditions, while traditional heating (reflux, 12 hours) yields <60%.
- Resolution : Microwave irradiation enhances reaction efficiency by reducing side reactions (e.g., homocoupling). Lower yields in conventional methods stem from Pd aggregation or boronate hydrolysis .
- Validation : Replicate high-yield protocols with strict inert-atmosphere controls (Schlenk line) and degassed solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
